Cas no 864439-80-5 (2-(5-chloropyridin-2-yl)propanenitrile)

2-(5-Chloropyridin-2-yl)propanenitrile is a versatile nitrile-substituted pyridine derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its chloropyridine moiety enhances reactivity, making it valuable for cross-coupling reactions, nucleophilic substitutions, and heterocyclic scaffold construction. The nitrile group offers further functionalization potential, enabling conversion to amines, carboxylic acids, or tetrazoles. This compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its structural features make it particularly useful in agrochemical and medicinal chemistry research, where precise molecular modifications are required. High purity grades are available to meet rigorous laboratory and industrial demands.
2-(5-chloropyridin-2-yl)propanenitrile structure
864439-80-5 structure
Product Name:2-(5-chloropyridin-2-yl)propanenitrile
CAS No:864439-80-5
MF:C8H7ClN2
MW:166.607580423355
MDL:MFCD18836914
CID:3164299
PubChem ID:23086936
Update Time:2026-04-27

2-(5-chloropyridin-2-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-a-methyl-2-Pyridineacetonitrile
    • 2-(5-chloropyridin-2-yl)propanenitrile
    • MDL: MFCD18836914

Computed Properties

  • Exact Mass: 166.03
  • Monoisotopic Mass: 166.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.7A^2

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Additional information on 2-(5-chloropyridin-2-yl)propanenitrile

Professional Introduction to 2-(5-chloropyridin-2-yl)propanenitrile (CAS No. 864439-80-5)

2-(5-chloropyridin-2-yl)propanenitrile, a compound with the chemical identifier CAS No. 864439-80-5, represents a significant molecule in the realm of pharmaceutical and chemical research. This compound, featuring a chloropyridine moiety linked to a propenenitrile group, has garnered attention due to its structural versatility and potential applications in drug discovery. The 5-chloropyridin-2-yl substituent introduces unique electronic and steric properties, making it a valuable scaffold for developing novel therapeutic agents.

The synthesis of 2-(5-chloropyridin-2-yl)propanenitrile involves well-established organic chemistry techniques, including nucleophilic substitution and condensation reactions. The presence of the nitrile group enhances the compound's reactivity, allowing for further functionalization and derivatization. This flexibility is particularly useful in medicinal chemistry, where modifying the core structure can lead to improved pharmacological properties.

In recent years, there has been a surge in research focused on developing small molecules that interact with biological targets with high specificity. The chloropyridine scaffold is known for its ability to modulate various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. The incorporation of this moiety into 2-(5-chloropyridin-2-yl)propanenitrile suggests potential applications in these areas.

One of the most compelling aspects of 2-(5-chloropyridin-2-yl)propanenitrile is its potential as an intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop inhibitors targeting enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in numerous disease pathways, making them attractive therapeutic targets. The ability to fine-tune the structure of 2-(5-chloropyridin-2-yl)propanenitrile allows for the creation of derivatives with enhanced binding affinity and selectivity.

The pharmaceutical industry has increasingly recognized the importance of structure-based drug design. By understanding the three-dimensional structure of target proteins and how small molecules interact with them, chemists can design compounds that are more effective and have fewer side effects. The 5-chloropyridin-2-yl group in 2-(5-chloropyridin-2-yl)propanenitrile provides a handle for such rational design approaches, enabling the development of molecules that fit precisely into biological binding pockets.

Recent studies have highlighted the role of nitrile-containing compounds in medicinal chemistry. The nitrile group can participate in hydrogen bonding interactions, enhancing binding affinity, and can also be hydrolyzed to carboxylic acids, providing another layer of structural diversity. This dual functionality makes 2-(5-chloropyridin-2-yl)propanenitrile a versatile building block for drug discovery.

The use of computational methods has further accelerated the development of novel compounds like 2-(5-chloropyridin-2-yl)propanenitrile. Techniques such as molecular docking and virtual screening allow researchers to predict how different molecules will interact with biological targets before conducting expensive wet-lab experiments. This approach has significantly reduced the time and resources required to identify promising drug candidates.

In conclusion, 2-(5-chloropyridin-2-yl)propanenitrile represents a promising compound in pharmaceutical research due to its structural features and potential applications. The combination of the chloropyridine and nitrile moieties offers unique opportunities for designing molecules that interact with biological targets effectively. As research in this area continues to evolve, compounds like 2-(5-chloropyridin-2-yl)propanenitrile are likely to play a crucial role in the development of new therapeutic agents.

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